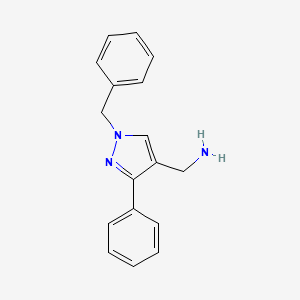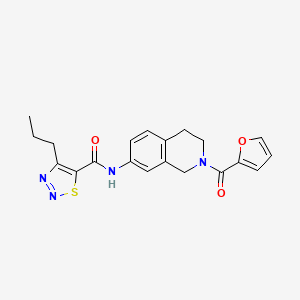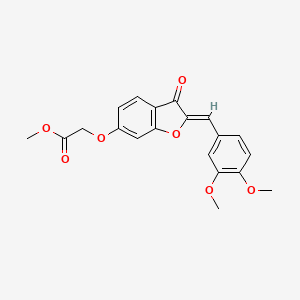![molecular formula C19H24N2O4 B2749244 4-(4-ethoxyphenyl)-1-(3-methylbutyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione CAS No. 1775344-92-7](/img/structure/B2749244.png)
4-(4-ethoxyphenyl)-1-(3-methylbutyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that appears to contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a furo ring, which is a five-membered ring with one oxygen atom. Pyrimidine derivatives have been of significant interest in medicinal chemistry as they are often found in bioactive molecules .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrimidine ring fused with a furo ring. The ethoxyphenyl and 3-methylbutyl groups would be attached to different positions on this fused ring system .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrimidine and furo rings, as well as the substituents attached to them. For instance, the ethoxy group might undergo reactions typical of ethers, while the 3-methylbutyl group might undergo reactions typical of alkanes .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the ethoxy group might increase its solubility in organic solvents .Aplicaciones Científicas De Investigación
Synthesis and Properties
Pyrimidine derivatives, such as 4-(4-ethoxyphenyl)-1-(3-methylbutyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione, are of significant interest due to their diverse biological activities and applications in various fields of chemistry and material science. For instance, the synthesis of diaminopyrimidine derivatives has been explored for their potential in creating new materials and compounds with unique electronic and structural properties. These compounds are often synthesized through reactions involving beta-diketones or similar precursors, providing a versatile method for creating a wide range of functionalized pyrimidine systems (Dorokhov, Gordeev, Komkov, & Bogdanov, 1991)[https://consensus.app/papers/synthesis-24diamino5acetylethoxycarbonylpyrimidines-dorokhov/f702e03c49c75a32927ab3a36663e81f/?utm_source=chatgpt].
Applications in Polymer and Material Science
Pyrimidine derivatives find applications in polymer and material science, particularly as components in electronic and photonic devices. For example, alcohol-soluble n-type conjugated polyelectrolytes incorporating pyrimidine backbones have been synthesized for use as electron transport layers in polymer solar cells. These materials show promise due to their high conductivity and ability to improve power conversion efficiency, demonstrating the potential of pyrimidine derivatives in enhancing the performance of solar energy devices (Hu, Wu, Li, Hu, Hu, Zhang, Chen, & Chen, 2015)[https://consensus.app/papers/ntype-conjugated-polyelectrolyte-electron-transport-hu/69cb567fd6705fcf9f417bb9c1b08f8d/?utm_source=chatgpt].
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-ethoxyphenyl)-1-(3-methylbutyl)-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-4-24-14-7-5-13(6-8-14)17-16-15(11-25-18(16)22)21(19(23)20-17)10-9-12(2)3/h5-8,12,17H,4,9-11H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKUNXZYRSJBSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(COC3=O)N(C(=O)N2)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2749166.png)
![3-(4-ethoxyphenyl)-8-fluoro-5-(4-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2749167.png)
![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-methyl-N-phenyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2749168.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2749169.png)
![N-(4-bromophenyl)-2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B2749170.png)



![3-[2-(4-Methylpyridin-2-yl)-pyridin-4-yl]propan-1-ol](/img/structure/B2749179.png)
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide](/img/structure/B2749180.png)


